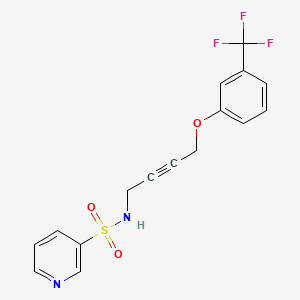![molecular formula C21H17ClFN5O2S B2466648 N-(4-chloro-3-fluorophenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894062-55-6](/img/structure/B2466648.png)
N-(4-chloro-3-fluorophenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-3-fluorophenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a synthetic organic compound known for its potential pharmacological properties. It combines several functional groups, including chloro, fluoro, ethoxy, and thioacetamide moieties, into a unique structure, making it valuable for various scientific investigations.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: : Typically begins with commercially available reagents such as 4-chloro-3-fluoroaniline, 4-ethoxybenzaldehyde, and thioglycolic acid.
Formation of Intermediates
Step 1: : Synthesize 6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine by reacting 4-ethoxybenzaldehyde with hydrazine and subsequent cyclization with a pyridazine derivative.
Step 2: : Prepare N-(4-chloro-3-fluorophenyl)acetamide by acylation of 4-chloro-3-fluoroaniline with acetic anhydride.
Final Coupling: : The final product is obtained by coupling N-(4-chloro-3-fluorophenyl)acetamide with 6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine using thioglycolic acid under appropriate reaction conditions, often involving a base and heating to facilitate the thiol-ether formation.
Industrial Production Methods
Scaling up the production would involve optimizing the reaction conditions to maximize yield and purity. Techniques like continuous flow chemistry, automated synthesis, and use of industrial catalysts could enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions it Undergoes
Oxidation: : The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction of the nitro groups, if present, to amines.
Substitution: : Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Uses oxidizing agents like m-chloroperbenzoic acid or hydrogen peroxide.
Reduction: : Employs reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: : Reagents like sulfuric acid or acetic anhydride can catalyze electrophilic substitution reactions.
Major Products Formed
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Amines from nitro reductions.
Substitution Products: : Varied functionalized aromatic derivatives.
科学的研究の応用
Chemistry
Used as a building block for synthesizing more complex molecules with potential bioactive properties.
Biology
Investigated for its interactions with enzymes and proteins, serving as a probe in biochemical assays.
Medicine
Explored for potential therapeutic applications, including anti-inflammatory and anti-cancer activities due to its unique structure.
Industry
Incorporated in the synthesis of specialty chemicals and advanced materials with specific functionalities.
作用機序
The compound’s mechanism of action is thought to involve multiple interactions:
Enzyme Inhibition: : It may inhibit specific enzymes by binding to their active sites or altering their conformations.
Signal Transduction Pathways: : Can affect cellular signaling pathways by interacting with receptor proteins or other key molecules.
Molecular Targets: : Specific targets could include kinases, proteases, or other critical enzymes involved in disease processes.
類似化合物との比較
Unique Features
The combination of chloro, fluoro, ethoxy, and thioacetamide groups makes this compound unique, providing distinct reactivity and biological activity.
Similar Compounds
N-(4-chlorophenyl)-2-(4-ethoxyphenyl)acetamide: : Shares the chlorophenyl and ethoxyphenyl groups but lacks the triazolopyridazinylthio moiety.
4-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)benzoic acid: : Similar triazolopyridazinylthio structure but different substituents.
This compound stands out due to its specific structural features and versatile applications in scientific research and industry. If there's any particular area you'd like to explore further, let me know!
特性
IUPAC Name |
N-(4-chloro-3-fluorophenyl)-2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN5O2S/c1-2-30-15-6-3-13(4-7-15)18-9-10-19-25-26-21(28(19)27-18)31-12-20(29)24-14-5-8-16(22)17(23)11-14/h3-11H,2,12H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBDSEDAHXKXNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC(=C(C=C4)Cl)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-chlorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2466570.png)

![1-[4-(1,2-Oxazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2466574.png)
![3-(2-chlorophenyl)-5-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-4-carboxamide](/img/structure/B2466576.png)



![3-Fluoro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2466584.png)

![N-methyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2466587.png)

